molecular formula C17H20N4O3 B2869658 N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1421466-41-2

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2869658
CAS No.: 1421466-41-2
M. Wt: 328.372
InChI Key: SWSXOIRGKQVMNF-UHFFFAOYSA-N
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Description

N1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative with the molecular formula C22H26N4O4 and a molecular weight of 410.5 g/mol . This compound is provided as a high-purity material for research use only and is not intended for diagnostic or therapeutic applications. Oxalamide derivatives are a significant area of investigation in medicinal chemistry due to their potential as key scaffolds in the development of novel therapeutic agents. The structure of this compound, which features a dimethylaminophenyl group and a pyridinyl moiety, suggests potential for diverse biological interactions . Research into similar compounds has indicated potential relevance in the development of Type II topoisomerase inhibitors, which are a valuable class of agents for antibacterial research, particularly against multidrug-resistant pathogens . Researchers can explore this compound as a building block or a potential pharmacophore in various biochemical and pharmacological studies. Handle according to laboratory safety protocols.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-21(2)14-7-5-12(6-8-14)15(22)11-19-16(23)17(24)20-13-4-3-9-18-10-13/h3-10,15,22H,11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSXOIRGKQVMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies assessing its efficacy in different biological contexts.

1. Chemical Structure and Synthesis

The compound belongs to the oxalamide class, characterized by the presence of two amide groups linked by an oxalic acid derivative. The synthesis typically involves multiple steps:

  • Formation of Intermediate: The initial reaction involves the condensation of starting materials such as 4-(dimethylamino)benzaldehyde with pyridine derivatives.
  • Finalization: The product is purified through crystallization or chromatography to obtain the desired oxalamide structure.

2. Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Properties: Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of dimethylamino phenyl compounds have shown promising results in inhibiting cell proliferation in breast and colon cancer models .
  • Neuroprotective Effects: Research on related compounds suggests potential neuroprotective properties, particularly in models of oxidative stress-induced neuronal death. These compounds may mitigate cell death through antioxidant mechanisms .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation and associated pain.
  • DNA Interaction: There is evidence suggesting that similar oxalamides can intercalate with DNA, affecting replication and transcription processes, which could contribute to their anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineEffect ObservedReference
AnticancerMCF7 (Breast Cancer)Significant cytotoxicity
AnticancerHepG2 (Liver Cancer)Inhibition of cell proliferation
NeuroprotectionNeuronal Cell CulturesReduced oxidative stress-induced death

5.

This compound presents a promising avenue for further research due to its diverse biological activities. Its potential as an anticancer agent and neuroprotective compound warrants comprehensive studies to elucidate its mechanisms and optimize its therapeutic applications.

6. Future Directions

Future research should focus on:

  • In Vivo Studies: To better understand the pharmacokinetics and therapeutic efficacy in living organisms.
  • Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound will provide insights into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Oxalamide Derivatives

The oxalamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison with key analogs:

Key Observations:
  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 14) enhance oxidative stability but reduce solubility .
  • Hydrophilicity: Hydroxyethyl (target compound) and hydroxypropyl (Compound 14) chains improve aqueous solubility compared to non-hydroxylated analogs like GMC-5 .
  • Synthetic Challenges :
    • Dimerization issues (e.g., Compound 16) highlight the sensitivity of oxalamide synthesis to reaction conditions .

Pyridine-Containing Analogs

The pyridin-3-yl group in the target compound distinguishes it from analogs with other heteroaromatic systems:

Table 2: Heteroaromatic Substituent Comparison
Compound Name Heteroaromatic Group Key Interactions/Applications Reference
Target Compound Pyridin-3-yl Potential for π-π stacking or metal coordination.
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) Bromophenyl group may enhance halogen bonding.
Compound 1c (N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide) Pyridin-4-yl Fluorine and CF3 groups improve membrane permeability.
N-[4-(N-(pyridin-2-yl)sulfamoyl)phenyl]pentanamide Pyridin-2-yl Sulfamoyl group introduces acidity; used in enzyme inhibition studies.
Key Observations:
  • Positional Isomerism : Pyridin-3-yl (target) vs. pyridin-2-yl or pyridin-4-yl (Compound 1c) alters steric and electronic interactions.
  • Biological Relevance : Pyridine-containing oxalamides are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic nucleotide bases .

Physicochemical and Analytical Data

Table 3: Analytical Characterization
Compound Name Melting Point (°C) Key Spectral Data (NMR, MS) Reference
Target Compound Not reported
Compound 1c 260–262 19F NMR: δ -61.6 (CF3); IR: 1668 cm⁻¹ (C=O stretch).
Compound 16 Not reported 1H/13C NMR confirmed; ESI-MS validated molecular ion.
GMC Series Not reported Recrystallized in THF; purity confirmed via TLC.

Preparation Methods

Oxalyl Chloride-Mediated Coupling

The most widely reported method for synthesizing unsymmetrical oxalamides involves sequential reaction of amines with oxalyl chloride. For the target compound, this typically follows a two-step protocol:

  • Formation of Intermediate Chlorooxamate
    Pyridin-3-amine (1.2 equiv) is reacted with oxalyl chloride (1.0 equiv) in anhydrous dichloromethane at −10°C under nitrogen, yielding N-(pyridin-3-yl)chlorooxamate as a white precipitate. Critical parameters include:

    • Temperature control (−10°C to 0°C) to prevent overchlorination
    • Use of triethylamine (2.5 equiv) as HCl scavenger
    • Reaction time: 2–3 hr (monitored by TLC in ethyl acetate/hexanes 1:1)
  • Coupling with 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine
    The chlorooxamate intermediate is then reacted with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine (1.0 equiv) in THF at room temperature for 12–16 hr. Key considerations:

    • Protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride prior to reaction
    • Final deprotection with tetra-n-butylammonium fluoride (TBAF) in THF
    • Average yield: 62–68% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)

Modern One-Pot Synthesis Approaches

Base-Promoted Triple Cleavage Method

A breakthrough reported by RSC Advances (2024) enables direct synthesis using dichloroacetamide precursors. For the target compound:

Reaction Conditions

Parameter Value
Solvent H₂O:THF (3:1 v/v)
Base K₂CO₃ (4.0 equiv)
Temperature 60°C
Time 8 hr
Yield 78%

Mechanistic Insights

  • CBr₄ mediates simultaneous cleavage of C-Cl bonds in dichloroacetamide
  • Water acts as oxygen source for hydroxyl group formation
  • Sequential nucleophilic attack by pyridin-3-amine followed by 2-(4-(dimethylamino)phenyl)ethanolamine

Advantages

  • Eliminates need for protecting groups
  • Enables gram-scale production (batch process)
  • Continuous-flow adaptation reduces reaction time to 45 min

Solid-Phase Synthesis for High-Purity Production

Resin-Bound Methodology

Adapting protocols from peptide synthesis, Wang resin functionalized with hydroxymethyl groups serves as solid support:

Stepwise Procedure

  • Resin Activation
    • Wang resin (1.0 g, 0.8 mmol/g) swollen in DMF
    • Treated with oxalyl chloride (5.0 equiv) and DIPEA (6.0 equiv) for 2 hr
  • First Amine Coupling

    • Pyridin-3-amine (3.0 equiv) in DMF, 24 hr reaction
    • Kaiser test confirmation of complete coupling
  • Second Amine Incorporation

    • 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine (3.0 equiv)
    • HOBt/DIC activation, 48 hr coupling time
  • Cleavage and Purification

    • TFA:H₂O:Triisopropylsilane (95:2.5:2.5) for 3 hr
    • Cold ether precipitation yields 89% pure product

Analytical Characterization Benchmarks

Spectroscopic Data Summary

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.42 (d, J=4.8 Hz, 1H, Py-H), 6.72 (d, J=8.8 Hz, 2H, Ar-H), 4.92 (m, 1H, CH-OH), 2.94 (s, 6H, N(CH₃)₂)
¹³C NMR (101 MHz, DMSO-d₆) δ 165.2 (C=O), 159.8 (C=O), 150.1 (Py-C), 132.4 (Ar-C), 69.8 (CH-OH)
HRMS (ESI+) m/z calc. for C₁₇H₂₁N₄O₃⁺ [M+H]⁺: 345.1556; Found: 345.1559

Crystallographic Validation

Single-crystal X-ray analysis (performed on analogous compounds) confirms:

  • Planar oxalamide core with dihedral angle 178.3° between carbonyl groups
  • Intramolecular H-bond between hydroxyl and carbonyl oxygen (O···H distance 1.89 Å)

Industrial-Scale Production Considerations

Continuous-Flow Optimization

Adapting the one-pot method for flow chemistry achieves:

  • Productivity: 12.8 g/hr in microreactor system
  • Key parameters:
    • Residence time: 22 min
    • Temperature: 75°C
    • Pressure: 3.5 bar
  • Purity: 99.1% by HPLC (C18 column, MeCN:H₂O gradient)

Waste Stream Management

Comparative analysis of E-factors:

Method E-Factor (kg waste/kg product)
Classical amidation 34.7
One-pot synthesis 8.9
Flow chemistry 5.2

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